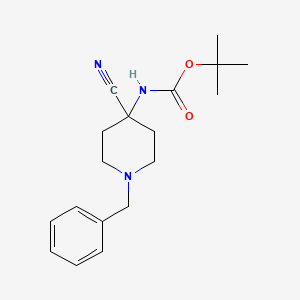

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPYNWIADPWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the protection of the amine group in piperidine with a tert-butyl carbamate group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride. The cyano group is often introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups such as alkyl, aryl, or cyano groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to be used as a protecting group for amines, which is essential in multi-step synthetic processes. The tert-butyl group provides stability and solubility, facilitating reactions under mild conditions.

Synthetic Routes

The synthesis of tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate typically involves the reaction of 4-cyanopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method yields high purity and can be scaled for industrial applications .

Biological Applications

Pharmaceutical Development

The compound is being explored for its potential therapeutic properties, particularly as a precursor in drug development. Its ability to inhibit specific biological pathways makes it a candidate for treating various diseases, including cancers and neurodegenerative disorders .

Mechanism of Action

Research indicates that this compound can interact with molecular targets involved in cell signaling pathways. This interaction may lead to the modulation of protein functions critical in disease progression, making it valuable in developing targeted therapies .

Case Studies and Research Findings

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is utilized to produce fine chemicals and specialty materials. Its stability and reactivity profile allow for its use in formulating complex mixtures required in various applications .

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tert-butyl carbamate group can enhance the compound’s stability and selectivity for its target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Pyridine-Based Derivatives

- tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate (): This analog replaces the benzyl group with a 4-cyanopyridin-2-yl substituent. Compared to the benzyl group, this substitution may enhance solubility in polar solvents and alter binding affinities in biological targets due to electronic effects .

- tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (): The 2-chloronicotinoyl group introduces a chlorine atom and a carbonyl moiety, increasing electrophilicity. This modification likely impacts metabolic stability and reactivity in nucleophilic substitution reactions compared to the cyano group in the parent compound .

Bulky Aromatic and Aliphatic Substituents

- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ():

The biphenyl group and hydroxypropan-2-yl chain significantly increase steric bulk and hydrophilicity. This structural difference may reduce membrane permeability but improve water solubility, making it more suitable for aqueous-phase reactions or targeted delivery systems .

Amino Acid and Peptide Derivatives

- This derivative is more likely to engage in biological interactions, such as protease inhibition, compared to the parent compound’s simpler benzyl-cyano framework .

Functional Group Modifications

Research Findings and Trends

- Electronic Effects: Cyano and pyridine groups () enhance electron-withdrawing properties, stabilizing intermediates in catalytic cycles.

- Solubility: Bulky substituents like biphenyl () reduce solubility in nonpolar solvents but improve crystallinity for X-ray studies (referencing techniques in ) .

- Bioactivity: Amino acid-functionalized analogs () show promise in preclinical drug development, whereas the parent compound is primarily a synthetic intermediate .

Biological Activity

Chemical Structure and Properties

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate is a synthetic compound with the molecular formula C18H25N3O2. It belongs to the class of piperidine derivatives and is characterized by the presence of a tert-butyl carbamate group, a benzyl moiety, and a cyano group. This structural configuration contributes to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) and subsequent nucleophilic substitutions to introduce the benzyl and cyano groups. The reaction conditions often involve bases like triethylamine to facilitate these transformations .

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of compounds related to this compound, particularly against Gram-positive bacteria. For instance, derivatives have shown significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin .

The mechanism of action appears to involve depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential, which is crucial for bacterial survival . This selectivity toward bacterial cells over mammalian cells has been noted, suggesting a favorable safety profile for potential therapeutic use.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. The compound can bind to specific enzymes' active sites, inhibiting their catalytic activity. This property makes it a candidate for drug development targeting various diseases, including neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | Observed Effects | Reference |

|---|---|---|---|

| Antibacterial | MRSA, VREfm | MIC: 0.78 - 3.125 μg/mL | |

| Enzyme Inhibition | Various Enzymes | Inhibition of catalytic activity |

Study on Antibacterial Efficacy

In a recent study, researchers evaluated the antibacterial properties of several piperidine derivatives, including this compound. The results indicated that these compounds exhibited strong bactericidal properties against both susceptible and drug-resistant strains of Gram-positive bacteria. Notably, they demonstrated no hemolytic activity towards mammalian erythrocytes, underscoring their potential as safe therapeutic agents .

Investigation into Enzyme Interaction

Another research effort focused on the compound's interaction with specific enzymes relevant in disease pathways. By employing structure-based drug design techniques, researchers were able to elucidate the binding affinities and mechanisms through which this compound inhibits target enzymes. These findings suggest that modifications to the compound's structure could enhance its efficacy and selectivity for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate, and what reaction conditions are critical for achieving high yields?

- Answer : The synthesis typically involves multi-step reactions, including condensation of a benzyl-aldehyde derivative with 4-cyanopiperidine, followed by reduction and protection with tert-butyl carbamate. Key conditions include the use of dichloromethane as a solvent, triethylamine as a catalyst, and controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography is recommended to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Answer : ¹H NMR (300–400 MHz in CDCl₃) is critical for confirming the piperidine ring substitution pattern and carbamate protection. For example, tert-butyl protons appear as a singlet at δ 1.36–1.45 ppm. Mass spectrometry (ESI or EI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 329.3 for C₁₈H₂₅N₃O₂). IR spectroscopy can confirm the presence of cyanide (C≡N stretch ~2200 cm⁻¹) and carbamate carbonyl (C=O stretch ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may hydrolyze the carbamate group or degrade the cyanide moiety. Stability studies indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to improve scalability and purity for medicinal chemistry applications?

- Answer : Employ design of experiments (DoE) to optimize solvent selection (e.g., replacing dichloromethane with THF for greener chemistry) and catalyst loading. Continuous flow reactors enhance reproducibility and scalability, reducing reaction times by 30–50%. Purity can be improved via recrystallization from ethyl acetate/hexane mixtures .

Q. How should contradictory data in literature regarding the reactivity of tert-butyl carbamate derivatives be addressed?

- Answer : For example, conflicting reports on carbamate stability under acidic conditions can be resolved by controlled kinetic studies. Use pH-dependent NMR monitoring in CD₃OD/D₂O to track hydrolysis rates. Compare results with analogs (e.g., tert-butyl (1-benzylpiperidin-3-yl)carbamate) to identify substituent effects on reactivity .

Q. What strategies are recommended for assessing the environmental impact of this compound given the lack of ecotoxicological data?

- Answer : Use computational models (e.g., EPI Suite) to predict biodegradability and bioaccumulation. Perform read-across assessments using structurally similar compounds (e.g., tert-butyl piperidin-4-ylcarbamate derivatives) with available ecotoxicity data. Conduct acute toxicity assays with Daphnia magna as a preliminary screening tool .

Q. How can the steric and electronic effects of the 4-cyano group influence the compound’s interactions with biological targets?

- Answer : Molecular docking studies (e.g., using AutoDock Vina) reveal that the 4-cyano group enhances hydrogen bonding with enzyme active sites (e.g., kinases or proteases). Compare binding affinities with non-cyano analogs (e.g., tert-butyl (1-benzylpiperidin-4-yl)carbamate) to quantify the contribution of the cyano substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.